N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiazole and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide typically involves the acylation of 1,3-benzothiazol-6-amine with 5-bromothiophene-2-carbonyl chloride. The reaction is carried out in an organic solvent such as propan-2-ol under reflux conditions. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the thiophene ring can be substituted by other electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, nitric acid, and acyl chlorides can be used under conditions like reflux in organic solvents.
Oxidation: Potassium permanganate or hydrogen peroxide can be used in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride can be used in anhydrous solvents.
Major Products Formed
Electrophilic Substitution: Substituted thiophene derivatives.
Oxidation: Oxidized benzothiazole or thiophene derivatives.
Reduction: Reduced amide or thiophene derivatives.
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a fluorescent probe.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide: Similar in structure but with different substituents, leading to varied biological activities.
5-(1,3-Benzothiazol-6-yl)-4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazole: Another benzothiazole derivative with potential as a transforming growth factor-β type I receptor inhibitor.
Uniqueness
N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide is unique due to the presence of both benzothiazole and thiophene rings, which confer distinct electronic and steric properties. These properties make it a versatile compound for various applications in medicinal chemistry and materials science.
Biological Activity
N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide, also known as N-BTC, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
N-BTC features a unique structure combining a benzothiazole moiety with a bromothiophene ring linked through an amide bond. The presence of bromine enhances the compound's reactivity and biological potential. Its molecular formula is C11H8BrN2O1S1, and it is characterized by moderate solubility in organic solvents and stability under standard conditions.
Biological Activity Overview
N-BTC has shown significant biological activity across several domains:
- Antibacterial Activity : Research indicates that N-BTC exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of essential bacterial enzymes such as DNA gyrase, leading to disrupted DNA replication and metabolic processes.
- Antifungal Properties : Preliminary studies suggest that N-BTC may also possess antifungal activity, making it a candidate for further pharmacological exploration in treating fungal infections.
- Anticancer Potential : N-BTC has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanism of action for N-BTC involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation. For instance, it may target tyrosine kinases or proteases involved in cellular signaling pathways.
- Biochemical Pathways : By inhibiting key enzymes like DNA gyrase, N-BTC disrupts essential biochemical pathways necessary for bacterial growth and cancer cell survival. This disruption can lead to significant therapeutic outcomes in both bacterial infections and cancer treatment .
Case Studies
- Antibacterial Studies : In vitro studies demonstrated that N-BTC effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of commonly used antibiotics, indicating its potential as a novel antibacterial agent.
- Anticancer Research : A study evaluating the cytotoxic effects of N-BTC on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in sub-G1 phase cells, confirming the induction of apoptosis.
- Antifungal Activity : Preliminary antifungal assays indicated that N-BTC exhibited activity against Candida albicans, with results suggesting a similar mechanism of action involving disruption of fungal cell wall synthesis.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of N-BTC, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Antibacterial Activity | Anticancer Activity |
---|---|---|---|
N-(1,3-benzothiazol-6-yl)-5-chlorothiophene-2-carboxamide | Structure | Moderate | Yes |
N-(benzo[d]thiazol-6-yl)-5-bromothiophene-2-carboxamide | Structure | High | Moderate |
N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamides | Structure | Low | High |
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-5-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2OS2/c13-11-4-3-9(18-11)12(16)15-7-1-2-8-10(5-7)17-6-14-8/h1-6H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVLGYYULKQBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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